Propyl 3-oxo-3-phenylpropanoate

Description

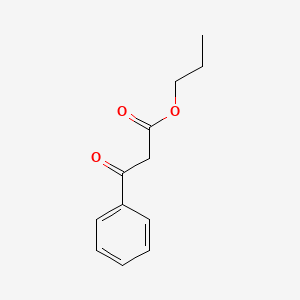

Propyl 3-oxo-3-phenylpropanoate is an ester derivative of 3-oxo-3-phenylpropanoic acid, where the carboxylic acid group is esterified with a propyl alcohol moiety. Its structure consists of a phenyl group attached to the β-carbon of a propanoate backbone, with a ketone group at the α- and β-positions (3-oxo).

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

propyl 3-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C12H14O3/c1-2-8-15-12(14)9-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

UDVTUIQSPYLVPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties, extrapolated from evidence:

*Calculated based on structural formula.

Key Observations:

- Ester Chain Length : Propyl esters generally exhibit higher lipophilicity compared to ethyl or methyl analogs, which may enhance membrane permeability in biological systems .

- Bulky groups (e.g., diphenyl in ) reduce solubility but improve thermal stability.

- Phase Behavior: Propyl-substituted compounds often display distinct melting/recrystallization behavior due to weaker intermolecular forces compared to shorter-chain esters, as seen in hybrid organic-inorganic crystals .

Pharmacological and Material Science Relevance

- Drug Intermediates: Ethyl 3-oxo-3-phenylpropanoate derivatives are used in synthesizing triazolopyrimidinone derivatives for pharmacological evaluation . The propyl analog may serve a similar role, with enhanced bioavailability due to its longer ester chain.

- For example, trifluoromethyl-substituted analogs (e.g., ) could impart UV stability or chemical resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.